1-Butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib Impurity)
Description
1-Butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a key impurity of Ibrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor used in treating hematologic malignancies. This impurity, also known as Ibrutinib N-Desacryloyl Impurity, arises during the synthesis or degradation of Ibrutinib. Its molecular formula is C₂₂H₂₂N₆O (MW: 386.45 g/mol), featuring a pyrazolo[3,4-d]pyrimidine core substituted with a butyl group at position 1 and a 4-phenoxyphenyl moiety at position 3 . It is critical in regulatory compliance, serving as a reference standard for impurity profiling during drug development and quality control .
Properties
IUPAC Name |
1-butyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-2-3-13-26-21-18(20(22)23-14-24-21)19(25-26)15-9-11-17(12-10-15)27-16-7-5-4-6-8-16/h4-12,14H,2-3,13H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUPBVVCOFBVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Multi-Step Synthesis
The synthesis of 1-butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically begins with the condensation of 4-phenoxyaniline with malononitrile derivatives. As detailed in patent WO2016170545A1, the reaction proceeds via a Michael addition mechanism, where malononitrile reacts with 4-phenoxybenzaldehyde in the presence of diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). This step yields 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile, which is subsequently methylated using dimethyl sulfate in acetone to form 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile.
Cyclization of the intermediate with butylamine in toluene under reflux conditions generates the pyrazolo[3,4-d]pyrimidine core. The final amination step employs ammonium hydroxide in ethanol at 80°C to introduce the 4-amino group, completing the synthesis. Key challenges include controlling regioselectivity during cyclization and minimizing dimerization byproducts, which are exacerbated by elevated temperatures.
Microwave-Assisted Synthesis
Recent advancements in microwave-assisted synthesis offer reduced reaction times and improved yields. A study on analogous pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrated that microwave irradiation at 150°C for 15 minutes achieved 92% yield compared to 68% via conventional heating over 6 hours. While specific data for the 1-butyl variant remains limited, extrapolation suggests similar efficiency gains, particularly in cyclization and amination steps. This method reduces thermal degradation risks, a critical factor given the impurity’s propensity to form dimers at temperatures exceeding 180°C.
Key Intermediates and Their Role in Impurity Formation
Intermediate Formula IV: 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
This intermediate, critical to constructing the pyrazolo[3,4-d]pyrimidine scaffold, is prone to hydrolysis under acidic conditions, leading to undesired carboxylate derivatives. Patent US2019/0040069 highlights that maintaining anhydrous conditions during methylation with dimethyl sulfate in acetone is essential to achieving >98% purity. Impurity profiling via ultra-high-performance liquid chromatography (UHPLC) revealed that residual moisture levels above 0.5% result in a 12% increase in hydrolyzed byproducts.
Intermediate Formula VI: (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The stereochemical integrity of this intermediate directly impacts the impurity profile. Racemization at the piperidinyl group, observed during acryloylation steps, introduces chiral impurities that necessitate chiral stationary phase chromatography for resolution. Thermal analysis by differential scanning calorimetry (DSC) showed that Formula VI undergoes exothermic decomposition above 210°C, necessitating strict temperature control during storage.
Purification and Crystallization Techniques
Solvent-Antisolvent Recrystallization
Patent US2019/0040069 describes a purification protocol using methyl isobutyl ketone (MIBK) as the solvent and hexane as the antisolvent. Slurrying crude 1-butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in this mixture at 60°C for 30 minutes, followed by cooling to 5°C, yields material with 99.5% purity. Polar solvents like methanol are avoided due to their tendency to induce amorphous phases, which exhibit higher hygroscopicity and lower stability.
Column Chromatography
Silica gel chromatography with a gradient elution of ethyl acetate/hexane (1:4 to 1:1) effectively separates the target impurity from dimeric byproducts. A study leveraging design of experiments (DoE) optimized the mobile phase pH (2.5) and flow rate (0.55 mL/min) to achieve baseline separation of four structurally related impurities within 5 minutes.
Analytical Characterization and Stability Profiling
Ultra-High-Performance Liquid Chromatography (UHPLC)
A QbD-optimized UHPLC method employs an ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) with 0.02 M formic acid in water/acetonitrile (50:50) as the mobile phase. The method demonstrates linearity (R² > 0.9995) across 0.025–100 μg/mL for the impurity and 0.0187–0.225 μg/mL for related substances. Limits of detection (LOD) and quantification (LOQ) were established at 0.01 μg/mL and 0.025 μg/mL, respectively, ensuring robust trace-level analysis.
Thermal Degradation Studies
Accelerated stability studies at 40°C/75% relative humidity (RH) over 6 months revealed that the impurity undergoes <2% degradation, primarily forming the dimeric species Impurity Di (C32H28N6O2). Melt-quench experiments at 240°C induced a 15% increase in Impurity Di, confirmed via LC-MS fragmentation patterns (m/z 881).
Mitigation Strategies for Impurity Control
Process Optimization
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Temperature Control : Maintaining reaction temperatures below 80°C during amination reduces dimerization.
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Moisture Management : Molecular sieves (3Å) in methylation steps limit hydrolysis of Formula IV.
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Catalyst Selection : Replacing DMAP with 4-dimethylaminopyridine hydrochloride minimizes side reactions during Michael addition .
Scientific Research Applications
Chemical Structure and Characteristics
- Molecular Formula: C17H13N5O
- Molecular Weight: 303.32 g/mol
- CAS Number: 330786-24-8
The compound is synthesized through a Suzuki coupling reaction, where 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is reacted with 4-phenoxybenzeneboronic acid. This method yields the desired product with a notable efficiency of approximately 75% under optimized conditions .
Drug Development
The primary application of 1-butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is as an intermediate in the synthesis of Ibrutinib. This irreversible inhibitor targets Bruton’s tyrosine kinase (BTK), crucial for B-cell proliferation and survival . The impurity's structural characteristics can influence the pharmacological properties of Ibrutinib, making its study essential for optimizing drug formulations.
Characterization of Degradation Products
Research has highlighted that Ibrutinib is susceptible to various degradation pathways under stress conditions such as oxidative and alkaline environments . The identification of degradation products is critical for ensuring the stability and efficacy of pharmaceutical formulations. Studies employing liquid chromatography-mass spectrometry (LC-MS) techniques have successfully characterized several degradation products related to Ibrutinib, enhancing understanding of its stability profile .
Toxicological Studies
Investigations into the safety profile of Ibrutinib have included assessments of its impurities, including 1-butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Toxicological studies have indicated that certain impurities may not exhibit mutagenic effects, which is vital for regulatory compliance during drug development . Understanding the toxicological implications of impurities helps in risk assessment and ensures patient safety.
Case Study: Stability Testing
A comprehensive study evaluated Ibrutinib's stability under various conditions as per International Conference on Harmonization (ICH) guidelines. The findings revealed that Ibrutinib degrades significantly under oxidative stress, leading to the formation of multiple degradation products that share structural similarities with the parent compound . This underscores the importance of monitoring impurities during drug formulation.
Case Study: Pharmacokinetics and Efficacy
Clinical studies have demonstrated that Ibrutinib effectively treats B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . The pharmacokinetic profiles suggest that impurities like 1-butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine could potentially influence drug absorption and metabolism, warranting further investigation.
Mechanism of Action
The compound itself does not have a therapeutic effect but understanding its presence in Ibrutinib formulations is crucial. Ibrutinib works by inhibiting BTK, which is essential for the survival and proliferation of B cells. The presence of impurities like 1-Butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can affect the drug's efficacy and safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolo[3,4-d]Pyrimidine Family
The pyrazolo[3,4-d]pyrimidine scaffold is common in pharmaceuticals. Below is a comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Butyl vs.
- Phenoxyphenyl vs. Halogenated Phenyl: The 4-phenoxyphenyl group provides electron-rich aromaticity, contrasting with electron-withdrawing substituents like bromine () or fluorine (). This influences binding affinity in kinase inhibition .
- Dimer Formation : The Ibrutinib dimer () exhibits significantly higher molecular weight (880.99 vs. 386.45) and complexity, impacting pharmacokinetics and toxicity profiles.
Biological Activity
1-Butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly referred to as an impurity of Ibrutinib, is a compound of interest due to its biological activity and potential implications in therapeutic contexts. Ibrutinib itself is a well-established Bruton's tyrosine kinase (BTK) inhibitor used primarily in the treatment of various B-cell malignancies. Understanding the biological activity of its impurities, such as this compound, is critical for assessing safety, efficacy, and pharmacokinetics.
The compound belongs to a class of pyrazolo[3,4-d]pyrimidines and exhibits structural similarities to Ibrutinib. Its chemical formula is with a molecular weight of approximately 415.45 g/mol. The presence of the butyl and phenoxyphenyl groups contributes to its interaction with biological targets, particularly kinases.
1-Butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as a selective inhibitor of BTK, similar to Ibrutinib. It binds covalently to the active site of BTK (Cys-481), leading to irreversible inhibition. This action disrupts B-cell receptor signaling pathways, which are crucial in the proliferation and survival of malignant B cells.
In Vitro Studies
In vitro assays have demonstrated that this compound inhibits the phosphorylation of key signaling molecules involved in B-cell activation:
- PLCγ : IC50 ~ 20 nM
- ERK : IC50 ~ 15 nM
These findings suggest that the compound effectively impairs B-cell signaling, which is pivotal in various hematological malignancies.
Cytotoxicity
The compound has shown cytotoxic effects against chronic lymphocytic leukemia (CLL) cells. In studies, it was observed that treatment with this impurity resulted in reduced cell viability and induced apoptosis in CLL cell lines.
Pharmacokinetics
The pharmacokinetic properties of 1-butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have not been extensively characterized; however, it shares common metabolic pathways with Ibrutinib. It is expected to undergo metabolism via cytochrome P450 enzymes, particularly CYP3A4, which can lead to variability in plasma concentrations among individuals.
Case Studies and Clinical Relevance
Recent clinical studies involving Ibrutinib have highlighted the importance of monitoring impurities like 1-butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine due to their potential impact on therapeutic outcomes and adverse effects. A study involving patients with CLL indicated that variations in drug metabolism could lead to differing levels of efficacy and toxicity based on the presence of such impurities .
Safety Profile
Toxicological assessments indicate that while Ibrutinib has a well-documented safety profile, the impurities may contribute to adverse effects. Specifically, acute toxicity studies suggest that this compound can be harmful if ingested . Continuous monitoring for such impurities in therapeutic formulations is essential for ensuring patient safety.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Methodological Answer:
The compound can be synthesized via microwave-assisted, solvent-free protocols optimized for pyrazolo[3,4-d]pyrimidine derivatives. Key steps include:
- Cyclocondensation : Reacting 4-phenoxyphenylacetonitrile with butyl isocyanate under controlled microwave irradiation (80–100°C, 20–30 min) to form the pyrazole core.
- Amine Functionalization : Introducing the 4-amine group via nucleophilic substitution using ammonium hydroxide in ethanol.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >95% purity.
Reference : Microwave synthesis reduces reaction time and improves yield compared to traditional thermal methods .
Basic: How can researchers validate the purity of this impurity?
Methodological Answer:
HPLC is the primary method for purity assessment:
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (60:40 v/v).
- Detection : UV at 254 nm.
- Retention Time : ~8.2 min.
Purity thresholds >95% are typical for pharmaceutical impurities .
Basic: What are the storage conditions to ensure stability?
Methodological Answer:
- Storage : -20°C in amber vials under inert gas (argon/nitrogen).
- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). No significant degradation (<2%) is acceptable .
Advanced: How can structural contradictions in NMR data be resolved?
Methodological Answer:
Discrepancies in NMR signals (e.g., aromatic proton splitting) require:
- 2D NMR : HSQC and HMBC to confirm connectivity.
- X-ray Crystallography : Resolve ambiguity by determining the crystal structure (e.g., space group P21/c, unit cell parameters a=8.34 Å, b=12.56 Å, c=15.23 Å) .
- Cross-Validation : Compare with NIST spectral databases .
Advanced: What in vitro assays assess its biological activity compared to Ibrutinib?
Methodological Answer:
- Kinase Inhibition : Use a BTK (Bruton’s tyrosine kinase) assay kit (e.g., Z′-LYTE™). The impurity’s IC50 is expected to be >10 µM vs. Ibrutinib’s 0.5 nM due to missing the piperidine-acrylamide moiety.
- Cellular Proliferation : Co-culture CLL cells with stromal cells (e.g., HS-5) and measure viability via MTT assay. The impurity should show minimal activity, confirming it lacks therapeutic efficacy .
Advanced: How to optimize LC-MS/MS parameters for trace-level quantification?
Methodological Answer:
- Ionization : ESI+ mode (capillary voltage: 3.5 kV).
- Fragmentation : Collision energy 25 eV for precursor ion [M+H]+ m/z 303.32 → product ion m/z 175.1.
- Column : HILIC (2.7 µm, 100 × 2.1 mm).
- LOD/LOQ : 0.1 ng/mL and 0.3 ng/mL, validated per ICH Q2(R1) .
Advanced: How to resolve data contradictions in degradation studies?
Methodological Answer:
If conflicting degradation profiles arise (e.g., pH vs. thermal stress):
- Orthogonal Techniques : Pair HPLC with LC-MS to identify degradation products (e.g., de-aminated or oxidized derivatives).
- Forced Degradation : Expose to 0.1 M HCl (60°C, 24h) and 3% H2O2 (room temp, 6h) to simulate hydrolytic/oxidative pathways.
- Statistical Analysis : Use ANOVA to compare batch-to-batch variability .
Advanced: What computational methods predict its pharmacokinetic behavior?
Methodological Answer:
- ADME Prediction : SwissADME or ADMETLab 2.0 to estimate logP (3.2), solubility (LogS: -4.1), and CYP450 inhibition (CYP3A4: moderate).
- Molecular Dynamics : Simulate binding to human serum albumin (HSA) using GROMACS. The impurity shows weaker binding (ΔG: -6.2 kcal/mol) vs. Ibrutinib (ΔG: -9.8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
